![molecular formula C13H16ClFN2O B13546760 2-Fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrilehydrochloride](/img/structure/B13546760.png)
2-Fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrilehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride is a chemical compound with the molecular formula C13H15FN2O·HCl. It is a derivative of benzonitrile, featuring a fluorine atom at the second position and a hydroxy(piperidin-3-yl)methyl group at the fifth position. This compound is often used in pharmaceutical research and development due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 2-fluorobenzonitrile.
Substitution Reaction: The hydroxy(piperidin-3-yl)methyl group is introduced through a substitution reaction, where the piperidine ring is attached to the benzonitrile core.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the substitution and hydrochloride formation reactions.
Purification: Employing techniques such as crystallization and filtration to obtain the pure compound.
Quality Control: Ensuring the final product meets the required purity standards through rigorous testing.
化学反応の分析
Types of Reactions
2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-fluoro-5-[oxo(piperidin-3-yl)methyl]benzonitrile.
Reduction: Formation of 2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzylamine.
Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.
科学的研究の応用
2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of 2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride involves its interaction with specific molecular targets. The hydroxy(piperidin-3-yl)methyl group may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability, contributing to its overall biological effects.
類似化合物との比較
Similar Compounds
- 2-fluoro-5-[hydroxy(piperidin-4-yl)methyl]benzonitrile hydrochloride
- 2-chloro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride
- 2-fluoro-5-[hydroxy(morpholin-3-yl)methyl]benzonitrile hydrochloride
Uniqueness
2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride is unique due to the specific positioning of the fluorine atom and the hydroxy(piperidin-3-yl)methyl group. This configuration can result in distinct chemical and biological properties, making it valuable for specific research and industrial applications.
特性
分子式 |
C13H16ClFN2O |
|---|---|
分子量 |
270.73 g/mol |
IUPAC名 |
2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C13H15FN2O.ClH/c14-12-4-3-9(6-11(12)7-15)13(17)10-2-1-5-16-8-10;/h3-4,6,10,13,16-17H,1-2,5,8H2;1H |
InChIキー |
NGHGMFYARDPODP-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)C(C2=CC(=C(C=C2)F)C#N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


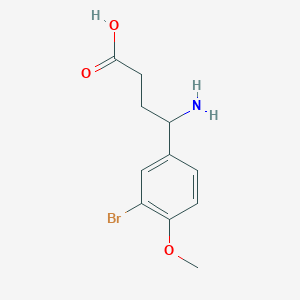

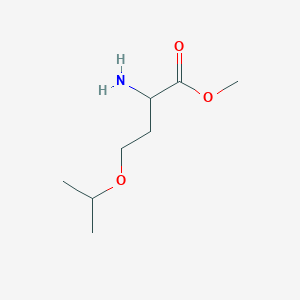
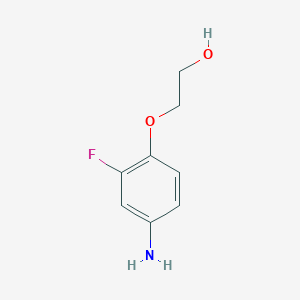
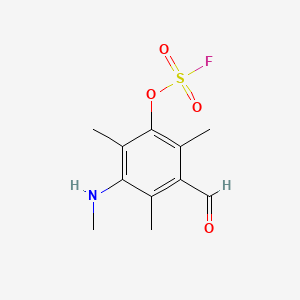
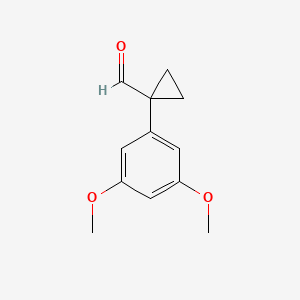


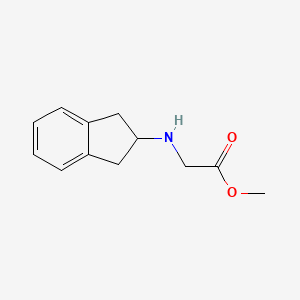
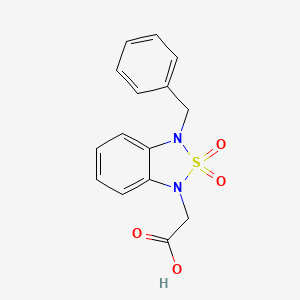

![5-tert-butyl3a-ethylhexahydro-1H-thieno[3,4-c]pyrrole-3a,5-dicarboxylate](/img/structure/B13546772.png)
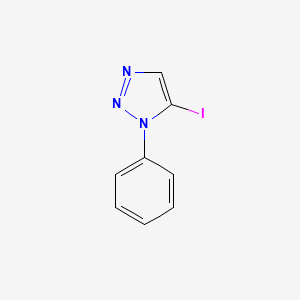
![4-Azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B13546786.png)
